(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol
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Overview
Description
®-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol is a chiral compound featuring an isoxazole ring substituted with a chlorophenyl group and an ethanol moiety. Isoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Synthetic Routes and Reaction Conditions:
Cycloisomerization of α,β-acetylenic oximes: This method involves the use of gold(III) chloride as a catalyst to cycloisomerize α,β-acetylenic oximes, leading to substituted isoxazoles under moderate reaction conditions.
Intramolecular Cyclization: Propargylamines can be oxidized to oximes, followed by copper(I) chloride-mediated intramolecular cyclization to produce isoxazoles.
Cycloaddition Reactions: Copper(I) acetylides can react with azides and nitrile oxides to form isoxazoles.
Industrial Production Methods:
Metal-Free Synthetic Routes: Recent advancements have focused on developing eco-friendly, metal-free synthetic routes for isoxazoles.
Types of Reactions:
Oxidation: Isoxazole derivatives can undergo oxidation reactions, often leading to the formation of oxazoles.
Reduction: Reduction of isoxazole rings can yield various reduced forms, depending on the specific conditions and reagents used.
Substitution: Isoxazoles can participate in substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxazoles: Formed through oxidation of isoxazoles.
Reduced Isoxazoles: Various reduced forms depending on the reaction conditions.
Chemistry:
- Isoxazole derivatives are used as building blocks in organic synthesis due to their versatile reactivity.
Biology:
- Isoxazole compounds have shown potential as enzyme inhibitors and receptor modulators.
Medicine:
- Isoxazole derivatives are explored for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry:
- Isoxazoles are used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
5-(3-Chlorophenyl)isoxazole: Similar structure but lacks the ethanol moiety.
Isoxazole: The parent compound without the chlorophenyl and ethanol substitutions.
Uniqueness:
- The presence of the chiral center and the specific substitutions in ®-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol confer unique biological activities and reactivity compared to other isoxazole derivatives.
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
1-[4-(2-chlorocyclohexa-1,3-dien-1-yl)-1,2-oxazol-3-yl]ethanol |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)11-9(6-15-13-11)8-4-2-3-5-10(8)12/h3,5-7,14H,2,4H2,1H3 |
InChI Key |
ZUULASBPMRNYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC=C1C2=C(C=CCC2)Cl)O |
Origin of Product |
United States |
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